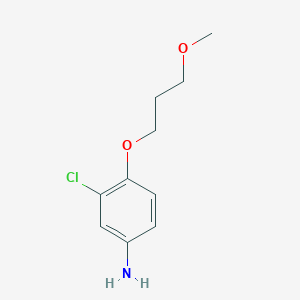

3-Chloro-4-(3-methoxypropoxy)phenylamine

Description

Structural Significance of Halo- and Alkoxy-Substituted Aryl Amines

The presence of both halogen and alkoxy substituents on an aryl amine framework imparts a unique combination of electronic and steric properties to the molecule. Halogens, such as chlorine, are electron-withdrawing groups that can deactivate the aromatic ring towards electrophilic substitution and influence the acidity of the amine group. vedantu.com The position of the halogen relative to the amino group is crucial in directing further chemical transformations.

Alkoxy groups, on the other hand, are generally considered electron-donating through resonance, which can activate the aromatic ring. ncert.nic.in The interplay between the electron-withdrawing nature of the halogen and the electron-donating nature of the alkoxy group creates a complex electronic environment. This dual substitution pattern is a key feature in the design of molecules with specific biological activities or material properties. In the case of 3-Chloro-4-(3-methoxypropoxy)phenylamine, the chlorine atom at the 3-position and the methoxypropoxy group at the 4-position create a distinct substitution pattern that is leveraged in multi-step synthetic sequences. When multiple substituents are present, their alphabetical order can determine the numbering of the carbon atoms in the benzene (B151609) ring if different numbering schemes are possible. stackexchange.com

Overview of Synthetic Methodologies for Aromatic Amines with Complex Ether Linkages

The synthesis of aromatic amines bearing complex ether linkages, such as the 3-methoxypropoxy group, often requires multi-step strategies. Two of the most common methods for forming the ether linkage in such molecules are the Williamson ether synthesis and the Ullmann condensation. numberanalytics.com

The Williamson ether synthesis typically involves the reaction of a phenoxide with an alkyl halide. numberanalytics.com For a compound like this compound, this could conceptually involve the reaction of a 3-chloro-4-aminophenoxide with 1-bromo-3-methoxypropane. However, the presence of the amine group can complicate this reaction, often necessitating the use of a protecting group for the amine.

The Ullmann condensation is another powerful method for forming aryl ethers, particularly diaryl ethers, and involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542). numberanalytics.com More contemporary methods, such as the Chan-Lam coupling, utilize boronic acids in the presence of a copper catalyst to form the C-O bond. numberanalytics.com

The introduction of the amino group is often achieved through the reduction of a corresponding nitro-aromatic compound. For instance, the synthesis of 3-chloro-4-(4′-chlorophenoxy)aminobenzene is achieved by the reduction of the nitro precursor using iron powder in acetic acid. nih.gov This approach is widely applicable due to the ready availability of a diverse range of nitroaromatic starting materials. Alternative methods for amination include electrochemical processes that can introduce an amino group onto an aromatic ring. nih.gov

Contextualization of this compound within Advanced Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive amine group and a modifiable ether linkage, allows for its incorporation into a variety of molecular scaffolds. For example, similarly substituted anilines are key building blocks in the synthesis of targeted therapeutics. One notable example is the use of 3-Chloro-4-(3-fluorobenzyloxy)aniline as an intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in cancer therapy. pharmaffiliates.com This highlights the role of such substituted anilines as critical components in the construction of pharmacologically active agents.

The specific arrangement of the chloro and methoxypropoxy groups on the phenylamine ring provides a defined steric and electronic profile that can be crucial for the biological activity of the final product. The ether linkage, in particular, can influence properties such as solubility, metabolic stability, and target binding affinity. The synthesis of rabeprazole (B1678785) sodium, a proton pump inhibitor, involves a key intermediate, 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole, which features a similar methoxypropoxy group, underscoring the utility of this functional group in medicinal chemistry. google.com

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H14ClNO2 | scbt.combldpharm.com |

| Molecular Weight | 215.68 g/mol | scbt.combldpharm.comnih.gov |

| CAS Number | 946775-28-6 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(3-methoxypropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-13-5-2-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGFYLYLJLNCMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving the Chemical Compound

Mechanistic Pathways of Ether Formation from Halogenated Phenols or Nitrobenzenes

The ether linkage in the precursor to 3-Chloro-4-(3-methoxypropoxy)phenylamine is commonly formed via the Williamson ether synthesis. This reaction involves a nucleophilic substitution where a phenoxide ion reacts with an alkyl halide. In a typical synthesis of the precursor, 3-chloro-4-(3-methoxypropoxy)nitrobenzene, the starting material would be 3-chloro-4-nitrophenol.

The process begins with the deprotonation of the phenol (B47542) by a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 3-methoxypropyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction.

The mechanism is a single, concerted step where the nucleophile attacks from the backside of the carbon atom bearing the leaving group (e.g., bromide). This backside attack leads to the inversion of stereochemistry if the carbon were chiral, although in the case of 3-methoxypropyl bromide, the reacting carbon is not a stereocenter. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides tend to undergo competing elimination reactions.

Key Features of the Williamson Ether Synthesis Mechanism:

Reaction Type : SN2 (Bimolecular Nucleophilic Substitution).

Nucleophile : A phenoxide ion, generated from the corresponding phenol.

Electrophile : A primary alkyl halide (e.g., 3-methoxypropyl bromide).

Mechanism : A one-step concerted process involving backside attack.

Solvent : Polar aprotic solvents like DMF or DMSO are often used to minimize side reactions.

An alternative, though less common for this specific transformation, is nucleophilic aromatic substitution (SNAr) on a di-halogenated nitrobenzene (B124822). In this scenario, a compound like 1,4-dichloro-2-nitrobenzene (B41259) could react with 3-methoxypropanol under basic conditions. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. The presence of the electron-withdrawing nitro group is crucial as it stabilizes this intermediate, facilitating the substitution.

Detailed Analysis of Catalytic Hydrogenation Mechanisms

The conversion of the nitro precursor, 3-chloro-4-(3-methoxypropoxy)nitrobenzene, to this compound is most commonly achieved through catalytic hydrogenation. This process involves the reduction of the nitro group to an amine group using molecular hydrogen (H₂) in the presence of a metal catalyst.

The mechanism of heterogeneous catalytic hydrogenation occurs on the surface of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni).

Steps in the Catalytic Hydrogenation of a Nitroaromatic Compound:

Adsorption of Reactants : Both the molecular hydrogen (H₂) and the nitroaromatic compound are adsorbed onto the surface of the metal catalyst.

Activation of Hydrogen : The H-H bond is cleaved, and the hydrogen atoms bind to the catalyst surface.

Stepwise Reduction : The adsorbed hydrogen atoms are sequentially transferred to the nitro group. The reduction is believed to proceed through intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) groups before the final amine (-NH₂) is formed.

Desorption of Product : Once the reduction is complete, the final amine product desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

The choice of catalyst and reaction conditions (temperature, pressure) is critical for achieving high selectivity. For instance, certain catalysts can selectively reduce the nitro group without affecting other reducible functional groups that might be present in the molecule, such as the chloro-substituent or the ether linkage. The high efficiency of many catalytic systems is attributed to the synergistic interaction between the metal nanoparticles and the support material.

Kinetics and Thermodynamics of Nucleophilic Substitution Reactions in Precursor Synthesis

The synthesis of the ether precursor, 3-chloro-4-(3-methoxypropoxy)nitrobenzene, is governed by the principles of chemical kinetics and thermodynamics.

Kinetics: In the Williamson ether synthesis, the reaction follows SN2 kinetics, meaning the rate is dependent on the concentration of both the phenoxide and the alkyl halide.

Rate = k[Phenoxide][Alkyl Halide]

The rate of this bimolecular reaction is influenced by several factors, as detailed in the table below.

| Factor | Effect on Reaction Rate | Reason |

|---|---|---|

| Structure of Alkyl Halide | Primary > Secondary >> Tertiary | Steric hindrance impedes the backside attack required for the SN2 mechanism. Tertiary halides primarily yield elimination products. |

| Leaving Group | I > Br > Cl > F | A better leaving group is a weaker base, which can stabilize the negative charge as it departs. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) increase the rate. | These solvents solvate the cation but not the nucleophile, leaving the nucleophile "bare" and more reactive. |

| Nucleophile | Electron-donating groups on the phenoxide increase the rate. | These groups increase the electron density on the oxygen atom, making it a stronger nucleophile. |

Thermodynamics: The Williamson ether synthesis is generally a thermodynamically favorable reaction. The formation of a stable inorganic salt, such as sodium bromide, provides a significant driving force for the reaction to proceed to completion.

Stereochemical Aspects of Amine Synthesis (if applicable to specific routes)

For the synthesis of this compound, stereochemical considerations are generally minimal as the molecule itself is achiral. There are no stereocenters in the final structure.

However, it is relevant to discuss the stereochemistry of the amine group itself. Amines with three different substituents on the nitrogen atom are chiral. Nevertheless, they typically cannot be resolved into separate enantiomers at room temperature. This is due to a phenomenon called nitrogen inversion or pyramidal inversion, where the lone pair of electrons on the nitrogen rapidly passes from one side of the molecule to the other. This rapid inversion, occurring billions of times per second in simple amines, effectively interconverts the two enantiomers, resulting in a racemic mixture.

If the synthetic route involved precursors with existing stereocenters, it would be crucial to use methods that preserve the stereochemical integrity of those centers. For example, catalytic hydrogenation is known to be sensitive to the steric environment of the molecule, but for the reduction of a nitro group on an aromatic ring, it does not typically affect existing, remote stereocenters. Since the synthesis of this compound from achiral precursors like 3-chloro-

Theoretical and Computational Chemistry Studies of the Chemical Compound

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for the study of electronic structures in many-body systems. nih.govnih.gov DFT calculations are employed to determine the ground-state electronic energy and electron density of a molecule, from which numerous properties related to its structure and reactivity can be derived. For 3-Chloro-4-(3-methoxypropoxy)phenylamine, DFT provides a framework for understanding its fundamental chemical nature.

The first essential step in any computational study is to determine the most stable three-dimensional arrangement of the molecule's atoms, a process known as geometry optimization. pjbmb.org.pk This procedure systematically adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy on the potential energy surface.

For a molecule like this compound, which possesses a flexible methoxypropoxy side chain, multiple low-energy conformations can exist. Conformational analysis is performed to identify these various stable conformers and calculate their relative energies. The most stable conformation, or global minimum, is then used for subsequent calculations of molecular properties. This is crucial as the molecular conformation can significantly influence its electronic properties and reactivity. pjbmb.org.pk The optimized geometry represents the most probable structure of the molecule in its ground state.

Table 1: Illustrative Optimized Geometric Parameters for the Core Structure of this compound (Note: These are representative values for a substituted aniline (B41778) structure calculated using DFT methods.)

| Parameter | Bond/Angle | Optimized Value |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-N (amine) | 1.40 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Angle | C-C-N | 121.0° |

| Bond Angle | C-C-Cl | 119.5° |

| Dihedral Angle | C-C-N-H | ~180° |

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential, and its spatial distribution indicates the regions most susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity, and its location highlights the sites prone to nucleophilic attack. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine ring system, while the LUMO would likely be distributed across the aromatic ring's antibonding orbitals.

Table 2: Representative Frontier Molecular Orbital Energies (Note: These values are typical for similar aromatic amines and are used for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution and predicting the reactive behavior of a molecule. walisongo.ac.id The ESP map is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, which are areas rich in electrons. These sites are attractive to electrophiles and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which are areas that are electron-deficient. These sites are susceptible to nucleophilic attack. researchgate.net

For this compound, the ESP map would be expected to show significant negative potential around the nitrogen of the amine group and the oxygen atoms of the methoxypropoxy group due to their high electronegativity and lone pairs. The aromatic ring would also exhibit negative potential. In contrast, the hydrogen atoms of the amine group would show a positive potential, making them potential sites for hydrogen bonding.

Quantum Chemical Descriptors and Reactivity Indices

Beyond the qualitative picture provided by FMO and ESP analyses, DFT allows for the calculation of quantitative reactivity descriptors. These indices provide a more detailed prediction of how and where a molecule will react.

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. scm.com It is used to identify the most reactive sites within a molecule with high precision. researchgate.net The condensed Fukui functions, calculated for each atom, are particularly useful for predicting regioselectivity:

fk+: For nucleophilic attack (electron acceptance). The atom with the highest fk+ value is the most likely site for a nucleophile to attack. nih.gov

fk-: For electrophilic attack (electron donation). The atom with the highest fk- value is the most probable site for an electrophile to attack. scielo.org.mx

This analysis allows for a quantitative ranking of the reactivity of different atoms in this compound, refining the predictions made by ESP maps.

Table 3: Illustrative Condensed Fukui Function Values for Selected Atoms (Note: Values are hypothetical, intended to demonstrate the application of the concept.)

| Atom (in Phenyl Ring) | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |

| C1 (bonded to N) | 0.05 | 0.18 |

| C2 | 0.12 | 0.09 |

| C3 (bonded to Cl) | 0.15 | 0.04 |

| C4 (bonded to O) | 0.03 | 0.15 |

| C5 | 0.14 | 0.11 |

| N (amine) | 0.02 | 0.25 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs. wisc.eduq-chem.com A key feature of NBO analysis is its ability to quantify intramolecular delocalization effects, such as hyperconjugation, through a second-order perturbation theory analysis. uni-muenchen.de

In this compound, significant hyperconjugative interactions would be expected, such as the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the phenyl ring (n → π*), and interactions involving the oxygen lone pairs. These interactions are crucial for understanding the compound's electronic structure and stability.

Table 4: Representative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Analysis (Note: This table illustrates significant stabilization interactions expected in the molecule.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(N) | π(C1-C2) | 35.5 | Lone Pair → Antibonding π |

| n(O, ether) | σ(C4-C5) | 5.2 | Lone Pair → Antibonding σ |

| π(C5-C6) | π(C3-C4) | 18.9 | π Bond → Antibonding π |

| σ(C-H) | σ(C-C) | 4.1 | σ Bond → Antibonding σ |

Molecular Dynamics (MD) Simulations for Conformational Behavior and Interactions in Solvation

Note: As of the latest literature surveys, specific molecular dynamics (MD) simulation studies for this compound are not publicly available. The following discussion is based on established principles and computational studies of structurally analogous substituted anilines.

Molecular dynamics simulations serve as a powerful computational microscope to observe the time-evolving behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. For a molecule like this compound, MD simulations in an explicit solvent environment, such as water, would be instrumental in characterizing the dynamics of its constituent parts and its solvation shell.

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds: the C-N bond of the aniline moiety, the C-O bonds of the ether linkage, and the C-C bonds within the propoxy chain. The amino group of substituted anilines can exhibit some degree of pyramidalization, and the lone pair of electrons on the nitrogen atom is in conjugation with the π-system of the benzene (B151609) ring. The degree of this pyramidalization can be influenced by substituents on the ring.

In a polar solvent like water, the solvation of this compound would be governed by a combination of hydrophobic and hydrophilic interactions. The phenylamine core, with its chloro and methoxypropoxy substituents, would be expected to form a hydration shell. The amino group and the ether oxygen atoms of the methoxypropoxy group are capable of acting as hydrogen bond acceptors, forming hydrogen bonds with water molecules. The amino group can also act as a hydrogen bond donor. These interactions would significantly influence the molecule's orientation and conformation in solution.

The flexibility of the 3-methoxypropoxy chain is a key aspect of the molecule's conformational behavior. Torsional rotations around the C-C and C-O bonds of this chain would lead to a variety of possible conformations, ranging from extended to more compact, folded structures. MD simulations would allow for the exploration of these conformational states and the determination of their relative populations and the energy barriers for interconversion between them. The presence of the chloro substituent on the phenyl ring would also influence the molecule's electrostatic potential and, consequently, its interactions with the solvent.

Spectroscopic Property Prediction and Correlation with Experimental Data

Due to the absence of specific experimental and theoretical spectroscopic studies on this compound in the available literature, this section will discuss the predicted spectroscopic properties based on a study of a similar compound, 5-chloro-ortho-methoxyaniline (5COMA), using Density Functional Theory (DFT). researchgate.net DFT has become a standard method for the prediction of vibrational spectra (FT-IR and FT-Raman) and electronic properties with a high degree of accuracy.

Vibrational spectral analyses for 5-chloro-ortho-methoxyaniline have been performed using FT-IR and FT-Raman spectroscopy, with the fundamental vibrational frequencies and intensities being calculated using DFT. researchgate.net The vibrational spectra are typically interpreted with the aid of normal coordinate analysis based on scaled quantum mechanical force fields. researchgate.net

For 5COMA, the calculated vibrational frequencies showed good agreement with the experimental data. For instance, the C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. The C-C stretching vibrations in the aromatic ring are expected in the region of 1625-1400 cm⁻¹. The C-Cl stretching vibration is generally found in the range of 800-600 cm⁻¹. The NH₂ group has characteristic symmetric and asymmetric stretching modes, which are sensitive to hydrogen bonding.

The electronic properties, such as the HOMO-LUMO energy gap, can also be calculated using DFT. This information is valuable for understanding the electronic transitions and reactivity of the molecule. The calculated HOMO and LUMO energies for 5COMA were used to determine properties like ionization potential, electron affinity, and global hardness.

The following tables present a comparison of the experimental and calculated vibrational frequencies for key functional groups in 5-chloro-ortho-methoxyaniline, which can serve as an estimate for this compound.

Table 1: Comparison of Selected Experimental and Calculated FT-IR Frequencies (cm⁻¹) for 5-chloro-ortho-methoxyaniline

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3475 | 3480 |

| NH₂ Symmetric Stretch | 3385 | 3390 |

| C-H Aromatic Stretch | 3065 | 3070 |

| C-C Aromatic Stretch | 1610 | 1615 |

| C-N Stretch | 1280 | 1285 |

| C-Cl Stretch | 780 | 785 |

Data is based on the study of 5-chloro-ortho-methoxyaniline and serves as a predictive model.

Table 2: Comparison of Selected Experimental and Calculated FT-Raman Frequencies (cm⁻¹) for 5-chloro-ortho-methoxyaniline

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3475 | 3482 |

| C-H Aromatic Stretch | 3060 | 3068 |

| C-C Aromatic Stretch | 1612 | 1618 |

| C-N Stretch | 1282 | 1288 |

| C-Cl Stretch | 782 | 788 |

Data is based on the study of 5-chloro-ortho-methoxyaniline and serves as a predictive model.

The correlation between the experimental and theoretical data for 5-chloro-ortho-methoxyaniline demonstrates the utility of DFT calculations in predicting the spectroscopic properties of substituted anilines. researchgate.net Similar accuracy would be expected for theoretical studies of this compound.

Chemical Reactivity and Derivatization Studies of the Chemical Compound

Reactions of the Aryl Amine Moiety

The primary aromatic amine group in 3-Chloro-4-(3-methoxypropoxy)phenylamine is a versatile handle for the introduction of various nitrogen-containing functionalities. Its nucleophilic character allows it to readily react with a variety of electrophiles.

Formation of Amides, Ureas, and Carbamates

The amine group can be acylated to form amides, or it can react with isocyanates and related compounds to yield ureas and carbamates. These reactions are fundamental in the synthesis of numerous biologically active compounds.

A notable application of this reactivity is in the synthesis of quinazoline (B50416) derivatives, which are known to be potent kinase inhibitors. In a typical synthetic route, the amine of this compound is first condensed with a suitable carboxylic acid to form an amide. For instance, it can be reacted with 7-methoxy-6-(3-morpholinopropoxy)-4-oxo-3,4-dihydroquinazoline-3-carboxylic acid to yield the corresponding amide intermediate. This amide then undergoes further cyclization and modification to produce the final quinazoline-based kinase inhibitor.

While specific examples of urea and carbamate formation directly from this compound are not extensively detailed in publicly available literature, the general reactivity of anilines provides a strong basis for these transformations. The reaction of the amine with an isocyanate (R-N=C=O) would yield a urea derivative, and reaction with a chloroformate (R-O-CO-Cl) or a similar reagent would produce a carbamate. organic-chemistry.orgorganic-chemistry.org These reactions are standard procedures in organic synthesis. asianpubs.orgorganic-chemistry.org

A closely related transformation is the synthesis of the anthelmintic drug Rafoxanide, which involves the formation of an amide bond with a substituted salicylic (B10762653) acid. In this synthesis, a structurally similar compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, is reacted with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride to form the corresponding salicylanilide. nih.gov This reaction highlights the general utility of this class of anilines in forming robust amide linkages.

Table 1: Examples of Amide Formation from Anilines

| Starting Aniline (B41778) | Reagent | Product | Application |

| This compound | 7-methoxy-6-(3-morpholinopropoxy)-4-oxo-3,4-dihydroquinazoline-3-carboxylic acid | Amide intermediate | Synthesis of Kinase Inhibitors |

| 3-chloro-4-(4´-chlorophenoxy)aminobenzene | 3,5-diiodosalicylic acid / PCl3 | N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) | Anthelmintic Drug |

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amine and the ether-linked alkoxy group. These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. The -NH2 group is a strong activating and ortho, para-directing group. organic-chemistry.org The -O-R group is also activating and ortho, para-directing.

Given the substitution pattern of the starting material, the positions available for electrophilic attack are C-2, C-5, and C-6. The amine at C-1 and the methoxypropoxy group at C-4 will strongly activate the ring. The chloro group at C-3 is a deactivating group but is also ortho, para-directing.

Considering the combined directing effects:

The powerful amine group at C-1 directs ortho (to C-2 and C-6) and para (position C-4 is occupied).

The activating ether group at C-4 directs ortho (to C-3 and C-5).

The deactivating chloro group at C-3 directs ortho (to C-2 and C-4) and para (to C-6).

The position C-2 is ortho to both the strongly activating amine and the deactivating chloro group. Position C-5 is ortho to the activating ether group. Position C-6 is ortho to the amine and para to the chloro group. Therefore, electrophilic substitution is most likely to occur at positions C-2, C-5, or C-6, with the precise outcome depending on the nature of the electrophile and the reaction conditions. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. organic-chemistry.org

Transformations Involving the Aryl Halide (Chloro) Group

The chlorine atom on the aromatic ring is a key functional group that allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. The chloro substituent of this compound can participate in these reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. wikipedia.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org This is a versatile method for forming biaryl linkages. For chloroanilines, specific catalyst systems, often employing bulky and electron-rich phosphine ligands, are required to achieve efficient coupling. nih.gov

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. beilstein-journals.orgrsc.org This reaction is catalyzed by a palladium complex and requires a base. The reactivity of aryl chlorides in the Heck reaction can be enhanced by using specialized catalyst systems and reaction conditions. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This is a valuable method for the synthesis of aryl-substituted alkynes.

A significant industrial application of this type of reactivity is found in the synthesis of the kinase inhibitor, N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-amine. In this process, a quinazoline intermediate bearing a chloro group at the 4-position undergoes a Sonogashira coupling with 3-ethynylaniline. This demonstrates the feasibility of palladium-catalyzed cross-coupling reactions on chloro-substituted heterocyclic systems, which are structurally related to the derivatized form of this compound.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chlorides

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst with electron-rich ligands, Base | Forms biaryl compounds. |

| Heck | Alkene | Palladium catalyst, Base | Forms substituted alkenes. |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Forms aryl-substituted alkynes. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides. In this reaction, the chloride is displaced by a nucleophile. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups ortho or para to the leaving group is typically required to activate the ring towards nucleophilic attack. libretexts.orgchemistrysteps.com

In the case of this compound, the ring is substituted with electron-donating groups (amine and alkoxy), which generally disfavor SNAr reactions. Therefore, direct nucleophilic displacement of the chloro group under standard SNAr conditions is expected to be challenging. However, in the context of a derivatized intermediate, such as a quinazoline, the electronic properties of the ring system are altered, and nucleophilic substitution at the chloro-position can become a viable synthetic route. For example, in the synthesis of certain kinase inhibitors, a 4-chloroquinazoline intermediate is reacted with an amine to displace the chloride and form the final product.

Modifications and Cleavage of the Methoxypropoxy Ether Linkage

The 3-methoxypropoxy ether group is generally stable under many reaction conditions. However, it can be cleaved under specific, often harsh, acidic or reductive conditions. organic-chemistry.org

Ether cleavage is typically achieved using strong acids such as HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The regioselectivity of the cleavage depends on the nature of the groups attached to the oxygen. In this case, cleavage would likely result in 3-chloro-4-hydroxyphenylamine and 1-bromo-3-methoxypropane or 1-iodo-3-methoxypropane.

Alternatively, certain Lewis acids, such as boron tribromide (BBr3), are also effective for cleaving ethers. Reductive cleavage methods are also known but are less common for this type of ether. The stability of this ether linkage under the conditions of amide formation and palladium-catalyzed cross-coupling is a key advantage for its use as a building block in multi-step syntheses. Selective deprotection of similar ether groups, such as the p-methoxybenzyl (PMB) ether, can be achieved using specific reagents under mild conditions, which could potentially be adapted for the methoxypropoxy group if selective removal is required. organic-chemistry.org

Applications of the Chemical Compound As a Building Block in Advanced Synthetic Chemistry

Precursor Chemistry for Complex Polycyclic Scaffolds

The development of molecules with multi-ring, or polycyclic, systems is a central theme in medicinal chemistry, as these rigid and three-dimensional structures can interact with biological targets with high specificity. nih.gov Polycyclic scaffolds are often the core of multi-functional drugs designed to address diseases with complex pathological mechanisms. nih.gov The structure of 3-Chloro-4-(3-methoxypropoxy)phenylamine is well-suited for serving as a precursor in the synthesis of such complex polycyclic frameworks.

Chemists can leverage the compound's inherent reactivity to build additional rings onto the existing phenyl structure through various synthetic strategies. The amino group is a powerful nucleophile and directing group, capable of participating in cyclization and annulation reactions to form fused heterocyclic systems. Advanced synthetic methods, such as cascade reactions, can generate significant molecular complexity from relatively simple starting materials in a single step, producing intricate tetracyclic or other polycyclic structures. nih.govfrontiersin.org For instance, the phenylamine core can be envisioned as a starting point for intramolecular coupling reactions or participating in multi-component reactions to construct polycyclic alkaloids or other natural product-like scaffolds, which are a rich source of bioactive compounds. frontiersin.org The strategic placement of the chloro and ether substituents can be used to steer the regioselectivity of these ring-forming reactions and to fine-tune the properties of the final polycyclic molecule.

Integration into Heterocyclic Systems (e.g., Quinazolines, Pyridines, Pyrazoles)

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and agrochemicals. The this compound scaffold is frequently incorporated into various heterocyclic systems due to the versatile reactivity of the aniline (B41778) moiety.

Quinazolines: The quinazoline (B50416) ring system is a prominent scaffold in medicinal chemistry. The synthesis of quinazolines often involves the use of substituted anilines. For example, a common method involves the reaction of an aniline derivative with a substituted anthranilic acid. researchgate.net More modern, metal-catalyzed methods, such as palladium-catalyzed tandem reactions, can construct the quinazoline core from an aminobenzonitrile, an aldehyde, and a boronic acid, showcasing the diverse routes available. organic-chemistry.org The direct utility of scaffolds highly similar to this compound has been demonstrated in the synthesis of complex quinazoline derivatives. For instance, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine, a molecule with a closely related core structure, highlights the successful integration of this substituted phenylamine pattern into a quinazoline framework. nih.gov The presence of the chloro substituent on the phenylamine ring is known to be a key feature in the structure-activity relationship of some anti-cancer quinazoline derivatives. nih.gov

Pyridines: The pyridine (B92270) ring is another fundamental heterocycle in drug discovery. The this compound core can be integrated into pyridine-containing structures through several synthetic routes. One approach involves aryne chemistry, where an aryne intermediate reacts with a suitable precursor to form a phenoxy-pyridine derivative. nih.gov A more direct strategy involves building the pyridine ring onto the existing aniline. This can be accomplished through cyclization reactions, such as those used to form pyrazolo[3,4-b]pyridines, a fused heterocyclic system. nih.gov In these syntheses, a substituted aminopyrazole might react with a biselectrophile to form the pyridine portion of the molecule, or conversely, a functionalized pyridine is used as a template to construct the pyrazole (B372694) ring. nih.govmdpi.com

Pyrazoles: Pyrazoles are five-membered heterocyclic rings that exhibit a wide range of biological activities, including antifungal and antitubercular properties. nih.gov While anilines are not the most common starting material for the pyrazole ring itself, the this compound moiety can be readily appended to a pre-formed pyrazole scaffold to create new derivatives. nih.gov Alternatively, the amine group of the target compound could be chemically transformed into a hydrazine (B178648) derivative, which could then undergo a classical pyrazole synthesis by reacting with a 1,3-dicarbonyl compound. The synthesis of complex fused systems like pyrazolo[3,4-b]pyridines often starts from functionalized pyrazoles, which can be prepared to include the desired substituted phenyl group. mdpi.com

Interactive Data Table: Heterocyclic Systems from Phenylamine Building Blocks

| Heterocyclic System | General Synthetic Approach | Key Feature of Phenylamine | Relevant Findings | Citations |

|---|---|---|---|---|

| Quinazolines | Condensation with anthranilic acid derivatives; Metal-catalyzed cyclizations. | Nucleophilic amine group acts as a key reactant in ring formation. | Chloro-substituted anilines are integral to many quinazoline-based kinase inhibitors. | researchgate.netorganic-chemistry.orgnih.govnih.gov |

| Pyridines | Building a pyridine ring onto the aniline; Reaction with aryne intermediates. | The amine can direct ortho-lithiation or participate in cyclocondensation reactions. | Fused pyridine systems (e.g., pyrazolopyridines) are readily accessible. | nih.govnih.govmdpi.com |

| Pyrazoles | Attachment of the phenylamine moiety to a pyrazole core; Conversion to a hydrazine for ring synthesis. | Serves as a key substituent to modify the electronic and steric properties of the final molecule. | Substituted pyrazoles show significant biological activity. | mdpi.comnih.govmdpi.com |

Role as an Intermediate in the Synthesis of Advanced Chemical Structures for Research Purposes

One of the primary applications of this compound is its use as a key intermediate in multi-step synthetic sequences. scbt.combldpharm.com Its structure is often a central component of a larger, more complex target molecule that is the ultimate goal of a research program. In this context, the phenylamine is synthesized or purchased and then subjected to further chemical transformations.

A clear illustration of this role is found in the synthesis of related complex molecules like the anthelmintic agent Rafoxanide. The synthesis of this drug involves a key intermediate, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, which is structurally very similar to the title compound. nih.gov The preparation of this intermediate involves the reduction of a nitro group to form the essential aniline (aminobenzene) functionality. nih.gov This newly formed amine then participates in a crucial bond-forming reaction, specifically an amidation with a salicylic (B10762653) acid derivative, to yield the final product. nih.gov This example demonstrates a common and critical synthetic pathway where a substituted phenylamine like this compound serves as the linchpin, connecting different parts of a molecule through the reactivity of its amino group.

Design and Synthesis of New Chemical Entities Incorporating the Core Scaffold

The process of drug discovery and materials science research often involves the rational design and synthesis of new chemical entities (NCEs). The this compound scaffold is an attractive starting point for such endeavors because its substituents are chosen to modulate specific chemical properties. The design of novel indole-2-carboxamides, for example, shows how strategic substitution on a core scaffold can lead to potent antiproliferative agents. nih.gov

The chlorine atom on the phenyl ring is an electron-withdrawing group that can influence the acidity of the amine, its reactivity, and its ability to form halogen bonds. The 3-methoxypropoxy group is a more complex substituent that can significantly impact the molecule's physical properties. Its ether linkages can engage in hydrogen bonding, while the flexible alkyl chain can improve solubility and allow the molecule to adopt different conformations to fit into a binding pocket of a protein or other biological target. Chemists use this pre-functionalized or "decorated" scaffold to systematically build new molecules, studying how changes to the structure affect the final properties, a process known as developing a structure-activity relationship (SAR). nih.gov By reacting the amine group or modifying other parts of the molecule, researchers can generate libraries of related compounds to screen for desired activities, accelerating the discovery of new and improved chemical agents for a variety of applications.

Q & A

Q. Critical factors :

- Base selection : Strong bases (e.g., K₂CO₃) improve nucleophilic substitution efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Reduction conditions : Excess iron powder and controlled acidity prevent over-reduction or byproduct formation .

Advanced: How does the electronic environment of the aniline group influence its reactivity in nucleophilic substitution reactions?

Answer:

The electron-donating methoxypropoxy group at the para position increases electron density on the aromatic ring, activating the aniline for electrophilic substitution. However, steric hindrance from the methoxypropoxy chain may limit accessibility to the reactive site. Computational studies (e.g., DFT) suggest that the chloro substituent at the meta position directs electrophiles to specific positions via resonance effects . Comparative studies with fluorinated analogs show reduced reactivity due to stronger electron-withdrawing effects .

Basic: What analytical techniques are recommended for characterizing this compound, and how do they confirm structure and purity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms the absence of nitro intermediates .

- HPLC-MS : Validates molecular weight (C₁₀H₁₄ClNO₂; theoretical 223.08 g/mol) and detects impurities (<1% by area normalization) .

- Melting point analysis : A sharp melting point near 119–120°C indicates high purity .

Advanced: What are the challenges in achieving regioselective functionalization, and how can catalytic systems address this?

Answer:

Regioselectivity is complicated by competing electronic effects from the chloro and methoxypropoxy groups. Strategies include:

- Directing groups : Temporary protection of the aniline group with Boc anhydride to steer reactivity .

- Catalytic systems : PdAg nanoparticles (as in ) enhance selectivity in cross-coupling reactions by stabilizing transition states .

- Solvent effects : Non-polar solvents favor para-substitution due to reduced steric interference .

Basic: What are the stability profiles under various storage conditions, and what decomposition products should be monitored?

Answer:

- Storage : Stable at –20°C in inert atmospheres; avoid moisture and light .

- Decomposition : Heating above 200°C may yield chlorinated phenols or quinones via cleavage of the methoxypropoxy chain . Monitor via TGA and GC-MS for traces of 3-chloroaniline or propylene glycol derivatives .

Advanced: How do steric/electronic effects of the methoxypropoxy group impact crystal packing or supramolecular assembly?

Answer:

The flexible methoxypropoxy chain introduces conformational variability, complicating crystallization. X-ray diffraction studies of analogs (e.g., 3’-Chloro-4’-fluoropropiophenone) show weak π-π stacking due to steric bulk, favoring hydrogen bonding between aniline NH and oxygen atoms . Molecular dynamics simulations suggest that alkyl chain length inversely correlates with crystallinity .

Basic: What protocols ensure safe handling and disposal in laboratories?

Answer:

- PPE : Nitrile gloves, P95 respirators, and full-body suits to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .

- Waste disposal : Neutralize acidic residues before incineration; avoid aqueous discharge .

Advanced: What computational approaches model reaction pathways, and how do they align with kinetic data?

Answer:

- DFT calculations : Predict activation energies for substitution reactions (e.g., ΔG‡ ≈ 25 kcal/mol for nitro reduction) .

- Kinetic modeling : Pseudo-first-order kinetics for nitro-to-aniline reduction match experimental rate constants (k = 0.15 min⁻¹ at 50°C) .

- MD simulations : Reveal solvent effects on transition states, corroborating experimental solvent optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.